(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 13734-29-7
VCID: VC21541065
InChI: InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C18H28N2O6S
Molecular Weight: 400.5 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid

CAS No.: 13734-29-7

VCID: VC21541065

Molecular Formula: C18H28N2O6S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid - 13734-29-7

Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an intermediate in drug development. This compound is characterized by its stereochemistry, protective tert-butoxycarbonyl (Boc) group, and a sulfonamide moiety, which are commonly used in peptide synthesis and pharmaceutical research.

Synthesis

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid involves the following steps:

  • Introduction of the Boc Group: The amino group is protected using di-tert-butyl dicarbonate to form the Boc derivative.

  • Sulfonamide Formation: Reaction with 4-methylbenzenesulfonyl chloride introduces the sulfonamide functionality.

  • Coupling with Hexanoic Acid Derivative: The protected amino acid is coupled with a hexanoic acid derivative under peptide coupling conditions.

These steps ensure high stereochemical purity and yield.

Applications

(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid is primarily utilized as:

  • Peptide Synthesis Intermediate:

    • The Boc group allows for selective deprotection, making it suitable for stepwise peptide synthesis.

    • Sulfonamide moieties are known for enhancing bioactivity and stability in peptides.

  • Pharmaceutical Research:

    • Sulfonamide derivatives are widely studied for their antimicrobial and anticancer properties.

    • This compound may serve as a precursor for drug candidates targeting enzymes or receptors.

Structural Features

The molecular structure of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid includes:

  • A chiral center at the second carbon atom.

  • A bulky Boc group that provides steric protection during reactions.

  • A sulfonamide group attached to a para-substituted methylbenzene ring, contributing to hydrophobic interactions in biological systems.

Future Directions

Research on this compound could focus on:

  • Drug Development:

    • Exploring its potential as a lead compound or intermediate for drugs targeting cancer or infectious diseases.

  • Mechanistic Studies:

    • Investigating its binding interactions with target enzymes or receptors using molecular docking and crystallography.

  • Pharmacokinetics and Toxicity:

    • Evaluating its metabolic stability, absorption, distribution, and potential adverse effects in vitro and in vivo.

CAS No. 13734-29-7
Product Name (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
Molecular Formula C18H28N2O6S
Molecular Weight 400.5 g/mol
IUPAC Name (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1
Standard InChIKey HSTSERPPSSLPFN-HNNXBMFYSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Synonyms 13734-29-7;Boc-Lys(Tos)-OH;(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoicacid;AmbotzBAA5800;N-a-Boc-N-e-tosyl-L-lysine;AC1M06X1;CTK8B8543;MolPort-004-964-871;ZINC2390938;ANW-60643;AJ-35699;AK-87731;TC-149388;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoicacid
PubChem Compound 1991702
Last Modified Aug 15 2023

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